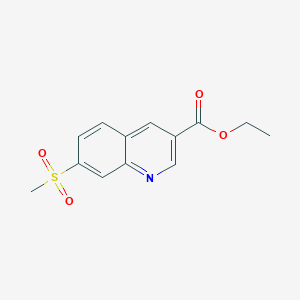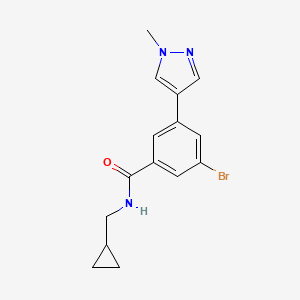
3-Bromo-N-(cyclopropylmethyl)-5-(1-methyl-1H-pyrazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-N-(cyclopropylmethyl)-5-(1-methyl-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(cyclopropylmethyl)-5-(1-methyl-1H-pyrazol-4-yl)benzamide typically involves multiple steps:
Amidation: The formation of the benzamide structure by reacting the brominated benzene with an amine.
Cyclopropylmethylation: The addition of a cyclopropylmethyl group to the amine.
Pyrazole Introduction: The attachment of the pyrazole ring to the benzene structure.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the bromine atom or the pyrazole ring.
Reduction: Reduction reactions may target the bromine atom or the carbonyl group in the benzamide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution may result in a new functionalized benzamide.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-Bromo-N-(cyclopropylmethyl)-5-(1-methyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
相似化合物的比较
Similar Compounds
3-Bromo-N-(cyclopropylmethyl)-5-(1H-pyrazol-4-yl)benzamide: Lacks the methyl group on the pyrazole ring.
3-Bromo-N-(cyclopropylmethyl)-5-(1-methyl-1H-pyrazol-3-yl)benzamide: The pyrazole ring is attached at a different position.
3-Bromo-N-(cyclopropylmethyl)-5-(1-methyl-1H-imidazol-4-yl)benzamide: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 3-Bromo-N-(cyclopropylmethyl)-5-(1-methyl-1H-pyrazol-4-yl)benzamide lies in its specific substitution pattern and the presence of both the cyclopropylmethyl and pyrazole groups. These structural features may confer unique biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C15H16BrN3O |
|---|---|
分子量 |
334.21 g/mol |
IUPAC 名称 |
3-bromo-N-(cyclopropylmethyl)-5-(1-methylpyrazol-4-yl)benzamide |
InChI |
InChI=1S/C15H16BrN3O/c1-19-9-13(8-18-19)11-4-12(6-14(16)5-11)15(20)17-7-10-2-3-10/h4-6,8-10H,2-3,7H2,1H3,(H,17,20) |
InChI 键 |
GYKXAVGCFBIYQA-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)C2=CC(=CC(=C2)Br)C(=O)NCC3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


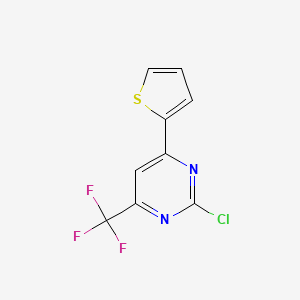
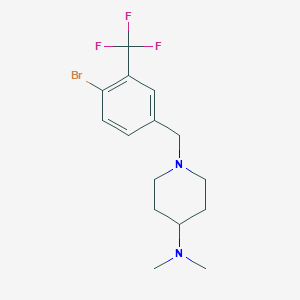

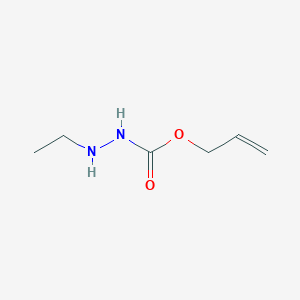
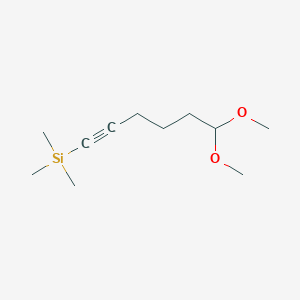

![1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720709.png)

![5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13720718.png)
![trans 4-[(Tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid methyl ester](/img/structure/B13720720.png)
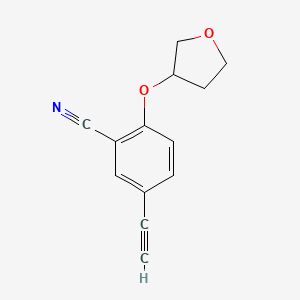
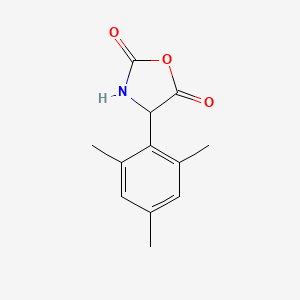
![all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B13720747.png)
